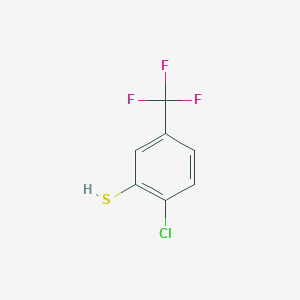![molecular formula C24H21F3N2O3 B6232525 2-[3-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole-7-amido)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 2247989-91-7](/img/no-structure.png)
2-[3-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole-7-amido)bicyclo[1.1.1]pentan-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-[3-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole-7-amido)bicyclo[1.1.1]pentan-1-yl]acetic acid” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, an indole group, and an acetic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the indole ring, and the attachment of the acetic acid group. Trifluoromethylation is a well-studied reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . The formation of the indole ring could potentially be achieved through a Fischer indole synthesis or similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would likely have significant effects on the electronic structure of the molecule . The indole ring is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the indole ring, and the acetic acid group. The trifluoromethyl group is known to undergo various types of reactions, including nucleophilic and electrophilic substitution . The indole ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems . The indole ring and acetic acid group could also contribute to the compound’s acidity and reactivity .Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, given the presence of the trifluoromethyl group and the indole ring, this compound could potentially be of interest in the development of new pharmaceuticals .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the bicyclic ring system followed by the attachment of the indole and trifluoromethylphenyl groups. The final step involves the addition of the acetic acid group to the bicyclic ring system.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Indole-7-carboxylic acid", "4-(Trifluoromethyl)benzyl chloride", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Diethyl ether", "Chloroform", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a catalyst to form the bicyclic ring system.", "Step 2: The bicyclic ring system is reacted with indole-7-carboxylic acid in the presence of sodium hydroxide to form the indole group.", "Step 3: The resulting compound is reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a catalyst to form the trifluoromethylphenyl group.", "Step 4: The final step involves the addition of the acetic acid group to the bicyclic ring system using acetic anhydride in the presence of a catalyst.", "The reaction mixture is then purified using a combination of diethyl ether, chloroform, methanol, and ethanol to obtain the final product." ] } | |
CAS-Nummer |
2247989-91-7 |
Produktname |
2-[3-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole-7-amido)bicyclo[1.1.1]pentan-1-yl]acetic acid |
Molekularformel |
C24H21F3N2O3 |
Molekulargewicht |
442.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)
